2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

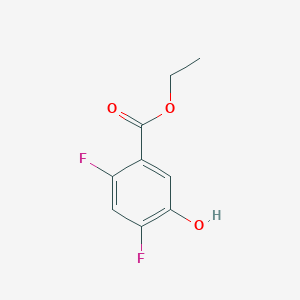

Le 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitrobenzène est un composé organique caractérisé par la présence de groupes brome, nitro et difluoro-propoxy liés à un cycle benzénique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitrobenzène implique généralement plusieurs étapes :

Bromation : L’atome de brome est introduit par bromation du dérivé nitrobenzène à l’aide de brome ou d’une source de brome comme le N-bromosuccinimide (NBS).

Alkylation : L’étape finale implique l’alkylation du bromonitrobenzène avec le 2,2-difluoropropanol en présence d’une base comme le carbonate de potassium ou l’hydrure de sodium pour former le produit souhaité.

Méthodes de production industrielle

En milieu industriel, la production du 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitrobenzène impliquerait probablement l’optimisation des voies de synthèse susmentionnées afin d’assurer un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et un contrôle strict des conditions réactionnelles.

Analyse Des Réactions Chimiques

Types de réactions

Réactions de substitution : L’atome de brome dans le 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitrobenzène peut subir des réactions de substitution nucléophile, où il est remplacé par d’autres nucléophiles comme les amines ou les thiols.

Réactions de réduction : Le groupe nitro peut être réduit en groupe amino à l’aide d’agents réducteurs comme l’hydrogène gazeux en présence d’un catalyseur (par exemple, palladium sur charbon) ou de réducteurs chimiques comme le chlorure d’étain(II).

Réactions d’oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe difluoro-propoxy, conduisant à la formation de divers dérivés oxydés.

Réactifs et conditions courantes

Substitution nucléophile : Des réactifs tels que l’azoture de sodium, le thiolate de potassium ou les amines primaires dans des solvants aprotiques polaires (par exemple, le diméthylformamide) sont couramment utilisés.

Réduction : Hydrogène gazeux avec un catalyseur de palladium ou chlorure d’étain(II) en conditions acides.

Oxydation : Des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Principaux produits

Substitution : Les produits comprennent des dérivés azido, thiol ou amino.

Réduction : Le produit principal est le dérivé aniline correspondant.

Oxydation : Les produits oxydés peuvent inclure des aldéhydes, des cétones ou des acides carboxyliques en fonction du degré d’oxydation.

4. Applications de la recherche scientifique

Chimie

En chimie, le 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitrobenzène est utilisé comme intermédiaire dans la synthèse de molécules plus complexes. Ses groupes fonctionnels uniques en font un bloc de construction polyvalent pour la construction de divers composés organiques.

Biologie

En recherche biologique, les dérivés de ce composé peuvent être explorés pour leurs activités biologiques potentielles, telles que des propriétés antimicrobiennes ou anticancéreuses. La présence du groupe nitro est particulièrement importante, car il peut être activé biologiquement par réduction dans des conditions hypoxiques, une caractéristique commune des environnements tumoraux.

Médecine

En chimie médicinale, ce composé peut servir de précurseur au développement de produits pharmaceutiques. Ses caractéristiques structurelles permettent l’exploration de nouveaux candidats médicaments ayant des effets thérapeutiques potentiels.

Industrie

Dans le secteur industriel, le 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitrobenzène peut être utilisé dans la production de produits chimiques de spécialité, de produits agrochimiques et de matériaux ayant des propriétés spécifiques telles que la résistance au feu ou une durabilité accrue.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitro-benzene is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for constructing various organic compounds.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the nitro group is particularly significant, as it can be bio-reductively activated in hypoxic conditions, a common feature of tumor environments.

Medicine

In medicinal chemistry, this compound can serve as a precursor for the development of pharmaceuticals. Its structural features allow for the exploration of new drug candidates with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or enhanced durability.

Mécanisme D'action

Le mécanisme d’action du 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitrobenzène dépend de son application spécifique. Par exemple, dans les systèmes biologiques, le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec les composants cellulaires, conduisant à des effets cytotoxiques. L’atome de brome peut participer à la liaison halogène, influençant les interactions moléculaires et les affinités de liaison.

Comparaison Avec Des Composés Similaires

Composés similaires

- 2-Bromo-1-(2,2-difluoro-éthoxy)-4-nitrobenzène

- 2-Bromo-1-(2,2-difluoro-propoxy)-4-chloro-benzène

- 2-Bromo-1-(2,2-difluoro-propoxy)-4-méthylbenzène

Unicité

Comparé à des composés similaires, le 2-Bromo-1-(2,2-difluoro-propoxy)-4-nitrobenzène est unique en raison de la combinaison spécifique de ses groupes fonctionnels. La présence à la fois de groupes brome et nitro, ainsi que de la partie difluoro-propoxy, confère une réactivité chimique distincte et une activité biologique potentielle. Cela en fait un composé précieux pour diverses applications de synthèse et de recherche.

Propriétés

Formule moléculaire |

C9H8BrF2NO3 |

|---|---|

Poids moléculaire |

296.07 g/mol |

Nom IUPAC |

2-bromo-1-(2,2-difluoropropoxy)-4-nitrobenzene |

InChI |

InChI=1S/C9H8BrF2NO3/c1-9(11,12)5-16-8-3-2-6(13(14)15)4-7(8)10/h2-4H,5H2,1H3 |

Clé InChI |

QQDPQKSJORBAKL-UHFFFAOYSA-N |

SMILES canonique |

CC(COC1=C(C=C(C=C1)[N+](=O)[O-])Br)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Propan-2-yl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B12074074.png)

![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)

![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)

![1-[3-(3-Bromophenyl)propyl]piperazine](/img/structure/B12074141.png)